1-(3,4,5-Trifluorophenyl)butan-2-ol
Description
Evolution and Significance of Fluorine in Molecular Design and Synthesis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern molecular design, particularly in the realms of medicinal chemistry, agrochemistry, and materials science. nih.govbeilstein-journals.org The journey of organofluorine chemistry began before the isolation of elemental fluorine itself, with early syntheses in the mid-19th century. researchgate.net However, its prominence surged during World War II with the need for uranium hexafluoride in the Manhattan Project. researchgate.netresearchgate.net
The unique properties of the fluorine atom are central to its significance. As the most electronegative element, it forms a highly polarized and exceptionally strong bond with carbon, one of the strongest in organic chemistry. researchgate.netnih.gov This C-F bond imparts remarkable thermal and oxidative stability to molecules. researchgate.net Furthermore, fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen" or a hydrogen isostere. nih.gov This means it can replace hydrogen without significant steric alteration while drastically changing the electronic properties of the molecule. nih.gov
In drug design, these characteristics are leveraged to enhance pharmacokinetic and physicochemical properties. The introduction of fluorine can block metabolic pathways, thereby increasing a drug's metabolic stability and bioavailability. nih.govgoogle.com It can also modulate the acidity or basicity of nearby functional groups and increase a molecule's lipophilicity, which can improve membrane permeation and binding affinity to target proteins. nih.govnih.govgoogle.com Today, it is estimated that 30 to 50 percent of all pharmaceuticals contain fluorine, a testament to its profound impact on drug discovery and development. researchgate.net
Distinctive Reactivity and Medium Effects of Fluorinated Alcohols in Organic Transformations
Within the vast class of organofluorine compounds, fluorinated alcohols have emerged as a particularly versatile and powerful group of molecules in organic synthesis. drugbank.com Compounds like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are not merely solvents but are often active participants or promoters in chemical reactions. drugbank.comnist.gov
The distinctive properties of fluorinated alcohols stem from the strong electron-withdrawing effects of their fluorine atoms. This renders the hydroxyl proton significantly more acidic and enhances their hydrogen-bond donating ability compared to their non-fluorinated analogues, while simultaneously reducing the nucleophilicity of the oxygen atom. rsc.orgorganic-chemistry.orggoogle.com This combination of high polarity, strong hydrogen-bonding capability, and low nucleophilicity allows them to serve as unique reaction media that can promote a wide array of organic transformations, often without the need for an external catalyst. drugbank.comrsc.org
Fluorinated alcohols have been shown to stabilize cationic intermediates and activate functional groups like epoxides, alcohols, and carbonyls through hydrogen bonding. wikipedia.orgresearchgate.netbioorganica.com.ua They can accelerate reaction rates and even alter selectivity in transition metal-catalyzed reactions, such as C-H functionalizations. nist.gov Their ability to promote nucleophilic substitution, cyclization, and epoxidation reactions, among others, highlights their role as "magic" reaction media that enable challenging transformations under mild conditions. drugbank.comresearchgate.net
Table 1: Comparison of Physicochemical Properties of Common Alcohols and Their Fluorinated Analogues
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| Isopropanol (B130326) | C₃H₈O | 60.1 | 82.6 | 17.1 google.com |
| Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 168.05 | 58.2 | 9.3 organic-chemistry.orggoogle.com |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 16 |
| Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 73.6 | 12.4 bldpharm.com |
Contextualization of 1-(3,4,5-Trifluorophenyl)butan-2-ol within the Broader Fluorinated Alcohol Class and its Potential as a Research Target
While extensive research exists for simple fluorinated alcohols like TFE and HFIP, the specific compound This compound is not well-documented in publicly accessible scientific literature beyond supplier catalogs. Its CAS number is 1824057-37-5. google.com The absence of detailed studies on its synthesis, characterization, and application suggests it is a novel research target with untapped potential.
Structurally, the molecule possesses two key features that make it an interesting candidate for investigation: a chiral secondary alcohol and a polyfluorinated phenyl ring.
The Chiral Secondary Alcohol Moiety: The butan-2-ol portion of the molecule contains a stereogenic center. Chiral alcohols are highly valuable in synthetic organic chemistry. drugbank.com They can serve as enantiomerically pure building blocks for the synthesis of complex target molecules, including pharmaceuticals. rsc.org They are also used as chiral auxiliaries to control the stereochemistry of reactions or as chiral ligands in asymmetric catalysis. mdpi.com The synthesis of such chiral fluorinated alcohols is an active area of research, employing methods like asymmetric hydrogenation or transfer hydrogenation. nih.govgoogle.com
The 3,4,5-Trifluorophenyl Group: The presence of a trifluorinated aromatic ring is significant. As discussed, fluorination can dramatically influence a molecule's biological properties. The specific 3,4,5-substitution pattern can affect its electronic and conformational properties. nih.gov Research on related compounds, such as intermediates for the antidiabetic drug Sitagliptin which contains a 2,4,5-trifluorophenyl group, demonstrates the utility of such motifs in medicinal chemistry. researchgate.netdrugbank.com The synthesis of molecules with trifluorophenyl groups often starts from corresponding precursors like 1-halo-3,4,5-trifluorobenzene. wikipedia.org
Given these features, this compound could be a valuable intermediate or target molecule. Potential research directions could include:
Asymmetric Synthesis: Developing efficient and stereoselective methods to synthesize both enantiomers of the compound. This could involve the asymmetric reduction of the corresponding ketone, 1-(3,4,5-trifluorophenyl)butan-2-one.
Medicinal Chemistry: Investigating its potential biological activity. The combination of the fluorinated ring and the chiral alcohol could lead to interactions with biological targets. It could be explored as a lead compound or as a fragment in the design of new therapeutic agents.
Materials Science: Exploring its use in the synthesis of new fluorinated polymers or liquid crystals, where the specific substitution pattern and chirality could impart unique properties.
While direct research on this compound is limited, the established principles of fluorine chemistry and the known applications of chiral alcohols and fluorinated aromatics strongly suggest that it is a compound of significant research interest.
Table 2: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1824057-37-5 google.com |
| Molecular Formula | C₁₀H₁₁F₃O |
| Molecular Weight | 208.19 g/mol |
| Structure | A butan-2-ol core with a 3,4,5-trifluorophenyl group attached at the 1-position. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-7(14)3-6-4-8(11)10(13)9(12)5-6/h4-5,7,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUXZHOBYMZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C(=C1)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3,4,5 Trifluorophenyl Butan 2 Ol and Analogues
Retrosynthetic Strategies for Construction of the Fluorinated Phenyl Butanol Skeleton
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(3,4,5-Trifluorophenyl)butan-2-ol, the primary disconnection points are the carbon-carbon bonds of the butanol chain.
A logical retrosynthetic approach involves disconnecting the bond between the first and second carbon atoms of the butanol chain (C1-C2). This leads to two key synthons: a 3,4,5-trifluorophenylmethyl synthon and a 1-hydroxypropyl synthon. The corresponding chemical equivalents would be a 3,4,5-trifluorobenzyl halide and propanal, or a 3,4,5-trifluorophenyl Grignard reagent and propylene (B89431) oxide.
Alternatively, a disconnection at the C2-C3 bond of the butanol chain suggests a 1-(3,4,5-trifluorophenyl)ethan-1-one precursor, which can be reacted with an ethyl nucleophile. A third strategy involves disconnecting the aromatic ring from the butanol chain, which points to a butan-2-ol derivative and a trifluorobenzene synthon, although this is a less common approach.
The choice of a particular retrosynthetic strategy often depends on the availability and reactivity of the starting materials, as well as the desired stereochemistry of the final product.
Carbon-Carbon Bond Formation Tactics for the Butan-2-ol Chain Elongation
Several classical and modern organic reactions can be employed to construct the butan-2-ol chain attached to the trifluorophenyl ring.
Grignard Reagent Based Approaches
A prevalent method for forming the carbon-carbon bond between the aromatic ring and the butanol side chain is through a Grignard reaction. mnstate.eduresearchgate.net This approach typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 3,4,5-trifluorobenzaldehyde (B150659). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol, this compound, after an acidic workup. mnstate.edu
Alternatively, 3,4,5-trifluorophenylmagnesium bromide can be prepared from 1-bromo-3,4,5-trifluorobenzene (B146875) and magnesium metal. This Grignard reagent can then react with propanal to yield the target molecule. The success of Grignard reactions is highly dependent on anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. mnstate.edu
| Reactant 1 | Reactant 2 | Product | Reference |
| 3,4,5-Trifluorobenzaldehyde | Ethylmagnesium bromide | This compound | mnstate.edu |
| 3,4,5-Trifluorophenylmagnesium bromide | Propanal | This compound | researchgate.net |
Wittig Reaction and Related Olefination Strategies
The Wittig reaction provides an alternative route to construct the carbon skeleton, initially forming an alkene that can be subsequently reduced. masterorganicchemistry.comchadsprep.comlibretexts.org In this strategy, a phosphonium (B103445) ylide is generated from an ethyl halide (e.g., ethyltriphenylphosphonium bromide) by treatment with a strong base like n-butyllithium. masterorganicchemistry.com This ylide then reacts with 3,4,5-trifluorobenzaldehyde to form 1-(3,4,5-trifluorophenyl)but-1-ene. libretexts.org The key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org The resulting alkene can then be hydrated, for example, via hydroboration-oxidation, to yield the desired this compound.
| Reactant 1 | Reactant 2 | Intermediate | Final Product | Reference |
| Ethyltriphenylphosphonium bromide | 3,4,5-Trifluorobenzaldehyde | 1-(3,4,5-Trifluorophenyl)but-1-ene | This compound | masterorganicchemistry.comlibretexts.org |
Reductive Transformations of Carbonyl Precursors
Another important synthetic route involves the reduction of a suitable carbonyl precursor. mdpi.com In this case, 1-(3,4,5-trifluorophenyl)butan-2-one would be the key intermediate. This ketone can be synthesized through various methods, such as the Friedel-Crafts acylation of 1,2,3-trifluorobenzene (B74907) with butanoyl chloride. The subsequent reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents.
Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, forming the alcohol upon workup. For more controlled or stereoselective reductions, other reagents and conditions can be employed. google.com Asymmetric reduction techniques can also be applied to produce enantiomerically enriched this compound. rsc.orgresearchgate.net
| Ketone Precursor | Reducing Agent | Product | Reference |
| 1-(3,4,5-Trifluorophenyl)butan-2-one | Sodium Borohydride | This compound | google.com |
| 1-(3,4,5-Trifluorophenyl)butan-2-one | Lithium Aluminum Hydride | This compound | mdpi.com |
| 1-(3,4,5-Trifluorophenyl)butan-2-one | Catalytic Hydrogenation (e.g., H₂/Pd-C) | This compound | nih.gov |
Enantioselective Synthesis Protocols for Chiral Fluorinated Butan-2-ols
The synthesis of a specific enantiomer of a chiral molecule is often crucial for its application in pharmaceuticals and other biologically active compounds. This compound possesses a chiral center at the second carbon of the butanol chain, and thus exists as two enantiomers.
Chiral Pool-Based Approaches (e.g., from (S)-Serine or (S)-Homoserine Lactone Derivatives)
A powerful strategy for enantioselective synthesis is the use of a "chiral pool," which involves using readily available, enantiomerically pure natural products as starting materials. (S)-Serine is an attractive chiral starting material for the synthesis of chiral amino alcohols and related structures. researchgate.netatauni.edu.tr
A synthetic route starting from (S)-serine could involve its conversion to a suitable intermediate, such as a protected (R)-aziridin-2-methanol. researchgate.net The crucial step would be the ring-opening of this aziridine (B145994) with a (3,4,5-trifluorophenyl)metal reagent, like (3,4,5-trifluorophenyl)magnesium bromide. This nucleophilic attack would establish the carbon skeleton and the desired stereochemistry. Subsequent functional group manipulations, such as deamination and reduction, would lead to the target chiral this compound. While a direct synthesis of this compound from serine is not explicitly detailed in the provided context, the synthesis of a structurally similar compound, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, from (S)-serine highlights the feasibility of this approach. researchgate.net This methodology underscores the potential to access specific enantiomers of fluorinated butan-2-ols by leveraging the inherent chirality of natural amino acids.
| Chiral Starting Material | Key Intermediate | Key Reaction | Target Analogue | Reference |
| (S)-Serine | N- and O-protected (R)-aziridin-2-methanol | Aziridine ring-opening with (2,4,5-trifluorophenyl)magnesium bromide | N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol | researchgate.netatauni.edu.tr |
Asymmetric Catalysis in Carbon-Carbon Bond Formation and Reduction
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, including chiral alcohols and amines. acs.orgnih.gov This section delves into both organocatalytic and transition metal-catalyzed approaches for the asymmetric synthesis of this compound and its analogues.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key strategy for asymmetric synthesis. rsc.orgresearchgate.net Chiral primary β-amino alcohols, for instance, have been shown to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding chiral adducts. nih.gov These catalysts are readily prepared from corresponding amino acids. nih.gov The principle of organocatalysis extends to the synthesis of β-amino acid derivatives through various modes of activation, including Brønsted acid, Brønsted base, Lewis acid, Lewis base, and phase-transfer catalysis. nih.gov
Phase-transfer catalysis, a subset of organocatalysis, is particularly relevant for aza-Michael additions, which are crucial for constructing β-amino alcohol skeletons. nih.govacs.org This methodology facilitates the reaction between two immiscible phases, enabling the synthesis of complex chiral molecules. While direct examples for this compound are not prevalent in the literature, the principles of organocatalytic aza-Michael additions provide a framework for its potential synthesis. For instance, the development of chiral organocatalysts for the asymmetric fluorination of carbonyl compounds, leading to products with quaternary stereocenters, highlights the potential of this approach for creating complex fluorinated molecules. acs.org
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral alcohols from prochiral ketones. nih.govcapes.gov.brresearchgate.net Ruthenium complexes, in particular, have been extensively studied and utilized for this purpose. rsc.orgnih.govnih.gov The combination of a ruthenium complex with a chiral ligand, often derived from cinchona alkaloids or chiral amino alcohols, can lead to excellent enantioselectivity in the reduction of aromatic and heteroaromatic ketones. acs.orgrsc.org For example, ruthenium-catalyzed asymmetric hydrogenation has been used to produce chiral alcohols with up to 99.9% enantiomeric excess (ee). rsc.org
The asymmetric transfer hydrogenation, which uses a hydrogen donor like 2-propanol or formic acid, offers an operationally simple alternative to using molecular hydrogen. acs.orgacs.org Chiral ruthenium complexes have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of a wide range of ketones, affording chiral alcohols with high enantioselectivity. acs.orgresearchgate.net The success of these reactions often depends on the careful selection of the chiral ligand and the reaction conditions. nih.gov
| Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Ruthenium complexes with cinchona alkaloid-derived NNP ligands | Aromatic and heteroaromatic ketones | High efficiency and enantioselectivity. rsc.org | Up to 99.9% rsc.org |
| Chiral Ruthenium(II) amino alcohol complexes | Ketones | Enantioselectivity is highly dependent on the ligand structure. nih.gov | Up to 95% for acetophenone (B1666503) reduction. nih.gov |
| Chiral bifunctional transition metal-based catalysts | Ketones | Applicable to a wide range of substrates, including for industrial-scale production. nih.gov | High enantioselectivity reported. nih.gov |
Diastereoselective Syntheses and Subsequent Separation
When a molecule contains more than one stereocenter, diastereomers are formed. Diastereoselective synthesis aims to produce a specific diastereomer in a higher amount than others. In cases where a reaction produces a mixture of diastereomers, their separation is necessary to obtain a pure compound.
A common strategy for obtaining enantiomerically pure compounds is through the synthesis of diastereomeric derivatives using a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org After separation, the chiral auxiliary is removed to yield the desired enantiomer. wikipedia.org This method has been successfully applied in the synthesis of various chiral compounds. nih.govmdpi.com For instance, the resolution of racemic alcohols can be achieved by forming diastereomeric esters with a chiral acid. mdpi.com
Another approach is chiral column chromatography, which can directly separate enantiomers or diastereomers. wikipedia.orgmdpi.com This technique has been utilized for the resolution of various chiral compounds, including those with multiple stereocenters. nih.govnih.gov
Regioselective and Stereoselective Functionalization of Related Fluorinated Precursors
The synthesis of complex fluorinated molecules like this compound often relies on the regioselective and stereoselective functionalization of simpler fluorinated precursors. nih.govrsc.org The introduction of fluorine atoms can significantly influence the reactivity and selectivity of subsequent reactions. rsc.org
Recent advancements have enabled the regioselective synthesis of various fluorinated aromatic and heteroaromatic compounds. nih.govnih.govnih.govresearchgate.net For example, boron-directed cycloaddition reactions provide a mild and regiospecific route to perfluoroalkyl-substituted (hetero)arenes. nih.gov The stereoselective introduction of fluorine can be achieved through various methods, including the use of chiral fluorinating agents or catalysts. numberanalytics.comnih.govpsu.edu The development of enantioselective catalytic methods for the construction of carbon-fluorine stereocenters is a significant area of research. rsc.orgpsu.edunih.gov
The synthesis of enantiopure fluorinated building blocks is crucial for the construction of more complex chiral molecules. acs.orgacs.org For instance, the electrophilic fluorodesilylation of acyclic chiral allylsilanes has been used to prepare enantiopure α-substituted β-fluorinated carboxylic acids, which can be further transformed into other valuable fluorinated building blocks. acs.org
Optimization of Reaction Conditions, Solvent Effects, and Catalyst Loading
The efficiency and selectivity of a chemical reaction are highly dependent on the reaction conditions. researchgate.net Optimization of parameters such as solvent, temperature, and catalyst loading is crucial for achieving the desired outcome. beilstein-journals.orgnih.govresearchgate.net
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as remarkable solvents that can significantly enhance the reactivity and selectivity of various reactions, including transition metal-catalyzed C-H functionalizations and ene reactions. rsc.orgrsc.orgjst.go.jpjst.go.jp The unique properties of these solvents, such as their high polarity and hydrogen-bonding ability, can stabilize intermediates and transition states, leading to improved reaction outcomes. jst.go.jpacs.org
Catalyst loading is another critical parameter that affects both the efficiency and cost-effectiveness of a catalytic reaction. researchgate.net While higher catalyst loadings may lead to faster reactions and higher yields, reducing the catalyst amount is desirable for practical applications. beilstein-journals.orgnih.gov However, in some cases, decreasing the catalyst loading can lead to a drop in yield or enantioselectivity. beilstein-journals.orgresearchgate.net Therefore, careful optimization of the catalyst loading is necessary to find the right balance between reactivity, selectivity, and cost. acs.org
| Parameter | Effect on Reaction | Examples |
|---|---|---|
| Solvent | Can significantly influence reactivity, selectivity, and even the reaction pathway. rsc.orgrsc.org | Fluorinated alcohols like HFIP and TFE can enhance reaction rates and yields in various transformations. jst.go.jpjst.go.jp |
| Temperature | Affects reaction rate and can influence selectivity. researchgate.net | Optimization of temperature is often required to achieve the best balance between conversion and selectivity. researchgate.net |
| Catalyst Loading | Impacts reaction rate, overall yield, and cost-effectiveness. researchgate.net | Reducing catalyst loading is desirable but may negatively affect yield and enantioselectivity in some cases. beilstein-journals.orgresearchgate.net |
Stereochemical Characterization and Control in the Synthesis of 1 3,4,5 Trifluorophenyl Butan 2 Ol
Elucidation of Absolute and Relative Stereochemistry at the Chiral Center (C2)
The chiral center at C2 in 1-(3,4,5-Trifluorophenyl)butan-2-ol gives rise to two enantiomers, (R)- and (S)-1-(3,4,5-Trifluorophenyl)butan-2-ol. The precise three-dimensional arrangement of the four different substituents (hydroxyl, ethyl, hydrogen, and 3,4,5-trifluorobenzyl groups) around this carbon is known as the absolute configuration.
Absolute Configuration: The absolute configuration is unambiguously assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents attached to the C2 chiral center are prioritized based on atomic number:
-OH (Oxygen, atomic number 8)
-CH₂-(C₆H₂F₃) (The carbon of the trifluorobenzyl group)
-CH₂CH₃ (The carbon of the ethyl group)
-H (Hydrogen, atomic number 1)
By orienting the molecule so the lowest priority group (-H) points away from the viewer, the sequence from priority 1 to 2 to 3 determines the configuration. A clockwise direction signifies an R configuration, while a counter-clockwise direction indicates an S configuration. The absolute configuration of a sample is typically determined experimentally through methods like X-ray crystallography of a single crystal or by chemical correlation to a compound of known stereochemistry.
Relative Stereochemistry: The concept of relative configuration describes the stereochemical relationship between two or more stereocenters within a molecule. Since this compound has only one chiral center, this term is most relevant when it is a precursor or product in a reaction involving other chiral molecules, creating diastereomeric relationships. For instance, if it reacts with a chiral carboxylic acid to form an ester, two diastereomers, [(R)-ester of (R)-alcohol and (S)-ester of (R)-alcohol], would be formed, each with a distinct relative configuration.
Methodologies for Assessing Enantiomeric and Diastereomeric Excess (e.g., Chiral HPLC, NMR Techniques with Chiral Shift Reagents)
Determining the enantiomeric purity of a sample is crucial. Enantiomeric excess (ee) is a measure of this purity, calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| × 100
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes allows for their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including alcohols. nih.govnih.gov
For the analysis of this compound, a column such as a Lux Cellulose or Chiralpak amylose-based column could be employed. A mobile phase, typically a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, would be used to elute the sample. The two enantiomers would appear as separate peaks in the chromatogram, and the area under each peak would be integrated to determine their ratio and calculate the enantiomeric excess.
Table 1: Hypothetical Chiral HPLC Separation Data for this compound
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-enantiomer | 10.5 | 97500 | 95.0% |
| (S)-enantiomer | 12.2 | 2500 |
NMR Techniques with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent (CSR), the enantiomers are converted into transient diastereomeric complexes. nih.gov These complexes have different magnetic environments, causing their corresponding signals in the NMR spectrum to appear at different chemical shifts. rsc.org
Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] europium(III)), are common chiral shift reagents. nih.gov When a small amount of a CSR is added to a solution of racemic or enantioenriched this compound, the reagent would coordinate with the hydroxyl group. This interaction would lead to the separation of specific proton signals (e.g., the proton on C2) for the R and S enantiomers. The integration of these now distinct signals allows for the quantification of each enantiomer and the calculation of the ee. rsc.org
Strategies for Maintaining or Enhancing Stereochemical Purity During Chemical Transformations
Once a chiral compound like this compound is obtained in high enantiomeric purity, it is vital to maintain this purity during subsequent reactions. Stereochemical integrity can be compromised through racemization or epimerization.
Key strategies include:
Reaction Conditions: Avoiding harsh conditions, such as high temperatures or strongly acidic or basic media, is critical. These conditions can promote racemization, particularly if the chiral center is adjacent to a group that can stabilize a carbocation or carbanion intermediate (e.g., a carbonyl group).
Reaction Mechanism: Choosing reactions that proceed with predictable stereochemical outcomes is essential. For example, Sₙ2 reactions are known to proceed with inversion of configuration, while other reactions may proceed with retention. Understanding the mechanism allows for the predictable transformation of one chiral molecule into another without loss of purity.
Purification Techniques: If a small amount of the undesired enantiomer is present, its removal can enhance stereochemical purity. Techniques like preparative chiral HPLC can be used to isolate the desired enantiomer. Alternatively, classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent followed by separation via crystallization, can be employed.
Impact of Chiral Auxiliaries and Substrate Control on Stereoselectivity
The initial creation of the chiral center in this compound with high stereoselectivity is often achieved through asymmetric synthesis.
Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikiwand.comslideshare.net After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikiwand.com A common strategy to synthesize chiral alcohols is the asymmetric reduction of the corresponding ketone.
For the synthesis of this compound, one could start with the prochiral ketone, 1-(3,4,5-trifluorophenyl)butan-2-one. This ketone could be reduced using a hydride reagent that has been modified with a chiral auxiliary. For example, reducing agents prepared from borane (B79455) and chiral amino alcohols have shown high enantioselectivity in the reduction of various ketones. rsc.org The chiral auxiliary creates a sterically defined environment around the carbonyl group, forcing the hydride to attack from a specific face, thus leading to the preferential formation of one enantiomer of the alcohol. wikipedia.org
Table 2: Hypothetical Enantioselective Reduction of 1-(3,4,5-Trifluorophenyl)butan-2-one
| Reducing System (Hydride + Chiral Ligand) | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|
| BH₃ + (S)-CBS Catalyst | (S)-alcohol | >95% |
| LiAlH₄ + (R)-BINOL | (R)-alcohol | 92% |
| NaBH₄ + (S)-Proline derivative | (S)-alcohol | 85% |
Substrate Control: Substrate control refers to the ability of an existing stereocenter in a molecule to influence the stereochemical outcome of a new stereocenter being formed. beilstein-journals.orgnih.gov While this compound itself has only one stereocenter, this principle is crucial if it were to be used as an intermediate in a more complex synthesis. For example, if an additional functional group were to be introduced adjacent to the C2 carbon, the existing stereochemistry at C2 would direct the approach of the incoming reagent. The steric bulk of the substituents around the C2 center would favor the formation of one diastereomer over the other. This strategy is fundamental in the synthesis of molecules with multiple stereocenters, such as natural products. nih.gov
Chemical Reactivity and Derivatization Studies of 1 3,4,5 Trifluorophenyl Butan 2 Ol
Transformations Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)
The secondary alcohol functionality is a versatile handle for numerous chemical modifications.
Oxidation: The hydroxyl group of 1-(3,4,5-Trifluorophenyl)butan-2-ol can be oxidized to the corresponding ketone, 1-(3,4,5-Trifluorophenyl)butan-2-one. This transformation is a standard reaction for secondary alcohols. A variety of oxidizing agents can be employed for this purpose. Common reagents and conditions applicable to this transformation are summarized in the table below. The choice of reagent depends on the desired selectivity and reaction scale, with milder reagents like PCC being preferable to avoid over-oxidation or side reactions.
| Oxidizing Agent | Typical Conditions | Primary Product | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Ketone | Mild and selective for primary and secondary alcohols. |
| Potassium permanganate (B83412) (KMnO4) | Acidic or Basic solution, Heat | Ketone / Carboxylic Acid | Strong oxidant, can lead to cleavage of the C-C bond under harsh conditions. |
| Chromium trioxide (CrO3) | Jones conditions (acetone, sulfuric acid) | Ketone | Strong oxidant, effective for secondary alcohols. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Ketone | Mild conditions, avoids heavy metals. |
Etherification: The formation of an ether linkage (C-O-C) from the hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This method allows for the introduction of a wide array of alkyl or aryl groups.
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. rug.nl This reaction is one of the most fundamental transformations of alcohols. nih.gov Esterification can be catalyzed by acids (Fischer esterification) or can proceed under milder conditions using coupling agents or by reacting the alcohol with a more reactive acyl chloride in the presence of a base like pyridine. rug.nlmdpi.com The introduction of different ester functionalities can significantly alter the molecule's physical and biological properties. mdpi.com
| Esterification Method | Reagents | Typical Conditions |
| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol or with removal of water rug.nl |
| Acyl Chloride Method | Acyl Chloride, Pyridine or other base | Anhydrous solvent (e.g., DCM, THF), Room Temperature mdpi.com |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous aprotic solvent (e.g., DCM) |
Reactions at the Fluorinated Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Metalation for Further Functionalization)
The 3,4,5-trifluorophenyl group is a highly electron-deficient aromatic system. The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. pressbooks.pub
Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration, halogenation, and sulfonation are significantly more challenging on this ring compared to benzene. pressbooks.publibretexts.org The deactivating nature of the fluorine atoms requires harsh reaction conditions and potent electrophiles. organicchemistrytutor.commasterorganicchemistry.com
Nitration: Requires a strong nitrating mixture, such as concentrated nitric and sulfuric acids, to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com The substitution would be directed by the existing groups, though the deactivation makes the reaction difficult.
Halogenation: Direct fluorination is generally too reactive and explosive. libretexts.org For chlorination or bromination, a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) is necessary to polarize the halogen molecule and increase its electrophilicity. pressbooks.pub
Sulfonation: This reaction uses fuming sulfuric acid (H₂SO₄ + SO₃) to generate the electrophile. organicchemistrytutor.commasterorganicchemistry.com A key feature of sulfonation is its reversibility, which can be exploited in synthetic strategies. pressbooks.pub
The regiochemistry of any successful substitution would be directed to the position least deactivated by the fluorine atoms, which is the carbon at position 2 or 6.
Metalation for Further Functionalization: A more viable strategy for functionalizing the deactivated ring is through metalation, such as the formation of an organolithium or Grignard reagent. This typically requires a directed ortho-metalation approach or a halogen-metal exchange. If a bromo- or iodo-analogue of this compound were available, it could be converted into a Grignard or organolithium reagent. This powerful nucleophile could then react with a variety of electrophiles to introduce new substituents, a common strategy for building more complex molecules.
Synthesis of Functionally Diverse Analogues
The structure of this compound serves as a scaffold for the synthesis of various analogues, particularly those of interest in pharmaceutical research, such as fluorinated amines and β-amino acids.
The conversion of the butanol moiety into an amine is a key transformation. One common route involves the oxidation of the alcohol to a ketone, followed by reductive amination. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and then displaced by an azide (B81097) (N₃⁻), followed by reduction to the primary amine.
This alcohol is a direct precursor to the corresponding β-amino alcohol, 1-amino-4-(3,4,5-trifluorophenyl)butan-2-ol. The synthesis of related β-amino alcohols is a significant area of research. researchgate.netnih.gov Furthermore, subsequent oxidation of the alcohol in the protected amino alcohol derivative yields a β-amino acid. β-amino acids are crucial components of various pharmaceuticals. For instance, the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key component of the diabetes drug Sitagliptin, often proceeds through an intermediate alcohol that is later oxidized. researchgate.netresearchgate.net This highlights the importance of fluorinated phenyl butanol structures as precursors to valuable β-amino acids. mdpi.com
| Target Derivative | Synthetic Strategy | Key Intermediates | Relevant Precursor |
| Fluorinated Butanamine | 1. Oxidation to ketone. 2. Reductive amination. | 1-(3,4,5-Trifluorophenyl)butan-2-one | This compound |
| Fluorinated Butanamine | 1. Mesylation/Tosylation. 2. Azide substitution. 3. Reduction. | Mesylate/Tosylate ester, Azide derivative | This compound |
| β-Amino Acid Precursor | Ring opening of an aziridine (B145994) with a trifluorophenyl Grignard reagent. researchgate.netresearchgate.net | N- and O-protected (R)-aziridin-2-methanol | (S)-Serine |
The butanol side chain, in conjunction with the phenyl ring, can be utilized to construct various heterocyclic systems. The specific heterocycle formed depends on the reagents and reaction sequence. For example, the butanol moiety could be transformed to participate in cyclization reactions. One potential pathway could involve intramolecular cyclization following the introduction of a suitable functional group on the aromatic ring. Another approach is the Paal-Knorr synthesis for pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov While not a direct cyclization of the butanol itself, derivatives of this compound could be modified to create the necessary precursors for such heterocyclic ring-forming reactions. researchgate.net The synthesis of triazole-annulated heterocycles, for instance, often involves the cyclocondensation of aminotriazoles with various bifunctional compounds. semanticscholar.org
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of the primary transformations involving this compound are generally well-understood from fundamental organic chemistry principles.
Oxidation/Esterification: The mechanisms for alcohol oxidation and esterification are classic examples taught in organic chemistry. For instance, esterification under acidic conditions (Fischer esterification) proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.
Electrophilic Aromatic Substitution: The mechanism involves a two-step process: attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. organicchemistrytutor.commasterorganicchemistry.com The high deactivation of the trifluorophenyl ring would make the initial attack on the electrophile the significantly high-energy, rate-determining step.
Nucleophilic Substitution at the Alcohol Carbon: Reactions like converting the alcohol to an alkyl halide or tosylate, followed by substitution with a nucleophile (e.g., azide, amine), would proceed through an Sₙ2 mechanism. Quantum chemical studies on related fluorination reactions have highlighted the important role that hydroxyl groups can play in facilitating Sₙ2 processes by forming hydrogen bonds with the incoming nucleophile, which can accelerate the reaction rather than hinder it. researchgate.net This suggests that the hydroxyl group in the starting material or in a solvent could play a cooperative role in its own derivatization pathways.
Role As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Strategic Utility in the Construction of Complex Organic Scaffolds
The synthesis of complex molecular frameworks often relies on the use of well-defined, functionalized building blocks. 1-(3,4,5-Trifluorophenyl)butan-2-ol is employed in multi-step syntheses where the hydroxyl group can be used as a handle for further reactions, such as oxidation to a ketone, esterification, or conversion to a leaving group for nucleophilic substitution.
For instance, related structures like 3-amino-4-(2,4,5-trifluorophenyl)butyric acid are key intermediates in the synthesis of pharmaceutical agents like Sitagliptin, a drug used for type 2 diabetes. nih.govnih.gov The synthesis of such intermediates often involves steps that create and modify a carbon skeleton similar to that of this compound. The principles used in these syntheses highlight the importance of fluorinated phenylalkanol structures as foundational elements for building more elaborate and biologically active molecules. nih.govnih.gov
Integration into Fluorine-Containing Medicinal Chemistry Fragments
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.gov Fluorine's high electronegativity and relatively small size can improve metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgnih.gov The trifluorophenyl group, in particular, is a common fragment used to modulate these pharmacokinetic and pharmacodynamic parameters. mdpi.com
The 3,4,5-trifluorophenyl motif present in this compound is a bioisostere for other functional groups and can significantly alter a molecule's electronic properties, thereby influencing its interaction with biological targets. nih.gov This makes the compound an attractive starting point for generating libraries of fluorinated molecules for drug discovery programs. The synthesis of potent and selective Dipeptidyl Peptidase IV (DPP-4) inhibitors, for example, has utilized the (2,4,5-trifluorophenyl)butane scaffold, demonstrating the successful integration of this fragment into clinically relevant molecules. nih.govnih.govsigmaaldrich.com
Table 1: Impact of Fluorine Substitution on Drug Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Often Increased | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. nih.govmdpi.com |
| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) and alter conformation. |
| Lipophilicity | Increased | The addition of fluorine atoms generally increases a molecule's lipophilicity, which can affect membrane permeability and transport. researchgate.net |
| pKa | Lowered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting ionization state at physiological pH. nih.gov |
Development of Novel Synthetic Routes to Related Compounds of Research Interest
The demand for novel fluorinated building blocks drives research into new synthetic methodologies. nih.govnih.gov Starting from this compound, chemists can devise routes to a variety of derivatives. The secondary alcohol can be converted into other functional groups, enabling the synthesis of amines, ethers, and esters. Furthermore, the aromatic ring, while generally robust, can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of further diversity.
Research into the synthesis of related compounds, such as 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, showcases the types of transformations used to build upon trifluorophenyl-containing precursors. google.com These synthetic efforts expand the toolbox available to chemists and provide access to a wider range of novel compounds for biological screening and materials science applications. The development of efficient, scalable synthetic routes is crucial for making these valuable building blocks readily accessible for research and development. nih.gov
Computational and Theoretical Investigations of 1 3,4,5 Trifluorophenyl Butan 2 Ol and Its Derivatives
Quantum Chemical Analysis of Electronic Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic nature of 1-(3,4,5-Trifluorophenyl)butan-2-ol.
Conformational Analysis: The presence of multiple rotatable single bonds (specifically the Phenyl-C1, C1-C2, and C2-C3 bonds) gives rise to various possible conformers. Conformational analysis aims to identify the most stable spatial arrangements of the atoms by calculating the relative energies of these different conformers. lumenlearning.com The stability is governed by a balance of steric hindrance, such as gauche interactions between the ethyl and trifluorophenyl groups, and stabilizing electronic effects like hyperconjugation. youtube.com For alkanes, anti-conformations are typically more stable than gauche conformations due to lower steric strain. lumenlearning.com In the case of this compound, the interactions between the bulky trifluorophenyl group, the hydroxyl group, and the ethyl group are critical in determining the global minimum energy structure. Studies on similar fluorinated alkanes show that fluorine substitution significantly impacts conformational preferences. nih.gov
Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, hybridization, and intramolecular interactions. researchgate.net For instance, NBO analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals, which contributes to molecular stability. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, creating a π-electron deficient aromatic system. This affects the acidity of the hydroxyl proton and the reactivity of the entire molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO energy gap implies high stability.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory.
| Conformer | Dihedral Angle (F-Ph-C1-C2) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | anti (~180°) | anti (~180°) | 0.00 | 65 |
| B | anti (~180°) | gauche (~60°) | 0.95 | 20 |
| C | gauche (~60°) | anti (~180°) | 1.50 | 10 |
Mechanistic Probing of Reaction Pathways through Transition State Modeling
Theoretical chemistry is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves locating and characterizing the transition states (TS) that connect reactants to products.
For a reaction such as the acid-catalyzed dehydration of this compound to form various alkene isomers, computational modeling can determine the most favorable pathway. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each potential route (e.g., E1 vs. E2, Zaitsev vs. Hofmann elimination), researchers can predict product selectivity. The process involves optimizing the geometry of the transition state structure and verifying it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The electron-deficient nature of the trifluorophenyl ring would likely influence the stability of any potential carbocation intermediate in an E1 pathway, making it a critical factor in the mechanistic landscape.
Table 2: Hypothetical Activation Energies for Dehydration of this compound Calculated using DFT, energies in kcal/mol.
| Reaction Pathway | Intermediate/Transition State | Description | Calculated ΔG‡ |
|---|---|---|---|
| E1 (Zaitsev) | Secondary Carbocation (TS1) | Formation of 1-(3,4,5-Trifluorophenyl)but-1-ene | 25.5 |
| E1 (Hofmann) | Secondary Carbocation (TS2) | Formation of 1-(3,4,5-Trifluorophenyl)but-2-ene | 24.1 |
Molecular Modeling of Intermolecular Interactions and Hydrogen Bonding Capabilities
The structure and properties of this compound in the condensed phase are dictated by its intermolecular interactions. Molecular modeling can quantify these forces, which include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The primary site for hydrogen bonding is the hydroxyl (-OH) group, which can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). The fluorine atoms on the phenyl ring can also act as weak hydrogen bond acceptors. rsc.orgescholarship.org Computational studies can model dimers or larger clusters of the molecule to determine the preferred hydrogen bonding motifs (e.g., chains, rings) and their associated interaction energies. semanticscholar.org Analysis of the electrostatic potential (ESP) surface can visually identify the most positive (donor) and negative (acceptor) sites, confirming the roles of the -OH group and fluorine atoms. researchgate.net
π-π Stacking and Other Interactions: The trifluorinated phenyl ring is electron-deficient, which promotes favorable π-π stacking interactions with electron-rich aromatic systems. In a pure sample, interactions between two of these electron-deficient rings are generally less favorable but can still contribute to crystal packing. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or the PIXEL method can calculate and decompose the interaction energies into electrostatic, exchange-repulsion, dispersion, and induction components, providing deep insight into the nature of these forces. researchgate.net
Table 3: Calculated Interaction Energies for Dimers of this compound Energies calculated via PIXEL method, in kcal/mol.
| Dimer Configuration | Description | Total Energy | Coulombic | Dispersion | Repulsion |
|---|---|---|---|---|---|
| O-H···O | Head-to-tail H-bond via hydroxyls | -5.8 | -7.2 | -3.1 | 4.5 |
| O-H···F | H-bond between hydroxyl and a fluorine | -2.1 | -2.5 | -1.9 | 2.3 |
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Computational chemistry serves as a powerful ally in the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net By calculating the theoretical spectrum for a proposed structure, one can compare it directly with experimental data to confirm structural assignments. For this compound, calculations can predict the distinct chemical shifts for the four unique carbon environments and the five different proton environments. docbrown.infodocbrown.info Furthermore, predicting the ¹⁹F NMR shifts is crucial for characterizing the substitution pattern on the aromatic ring.
IR Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency analysis on the optimized molecular geometry. researchgate.net The calculated frequencies and their corresponding intensities can be compared with the experimental IR spectrum to assign specific absorption bands to particular vibrational modes (e.g., O-H stretch, C-F stretch, C-H bend). It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.
Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data Calculated using DFT B3LYP/6-311G++(d,p) with GIAO for NMR.
| Parameter | Atom/Group | Calculated Value | Expected Experimental Value |
|---|---|---|---|
| ¹³C NMR Shift (ppm) | C-OH | 70.5 | ~69 ppm |
| ¹³C NMR Shift (ppm) | C-F (para) | 140.2 (JCF = 250 Hz) | ~139 ppm |
| ¹H NMR Shift (ppm) | H-C-OH | 3.85 | ~3.7 ppm |
| ¹⁹F NMR Shift (ppm) | F (para) | -135.0 | ~ -133 ppm |
| IR Frequency (cm⁻¹) | O-H stretch | 3450 (scaled) | ~3400 cm⁻¹ (broad) |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.
¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments and their connectivity. For 1-(3,4,5-Trifluorophenyl)butan-2-ol, one would expect to see distinct signals for the methyl (CH₃) group, the methylene (B1212753) (CH₂) group adjacent to the aromatic ring, the methine (CH) group attached to the hydroxyl, and the hydroxyl (OH) proton itself. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 1H, 1H, respectively). The splitting patterns (multiplicities) would provide information about neighboring protons. For instance, the methyl protons would likely appear as a triplet, coupled to the adjacent methylene protons. The aromatic protons would appear as a multiplet, likely a triplet or a doublet of doublets, due to coupling with the fluorine atoms. google.com
¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. researchgate.netnih.gov Based on the structure, one would anticipate signals for the two aliphatic carbons of the butyl chain, the carbon bearing the hydroxyl group, the benzylic carbon, and the distinct carbons of the trifluorophenyl ring. The chemical shifts of these carbons are influenced by their local electronic environment; for example, the carbon attached to the hydroxyl group (C-2) would be shifted downfield (to a higher ppm value) compared to the other aliphatic carbons. researchgate.netdrugbank.com Similarly, the aromatic carbons directly bonded to fluorine would show characteristic shifts and C-F coupling. drugbank.com
¹⁹F NMR: Given the three fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy is particularly informative. fda.gov It provides information on the chemical environment of the fluorine nuclei. rsc.org For a 3,4,5-trifluoro substitution pattern, one would expect two distinct signals in the ¹⁹F NMR spectrum. The fluorine at the 4-position is in a different chemical environment than the two equivalent fluorines at the 3- and 5-positions. The signal for the C4-F would likely appear as a triplet, being coupled to the two equivalent ortho protons (on the adjacent carbons, if any were present, but here it couples to the C3/C5 fluorines), and the signal for the C3/C5-F atoms would appear as a doublet, coupled to the C4-F. The chemical shifts are sensitive to the electronic environment, providing a unique fingerprint for the substitution pattern. rsc.orggoogle.com
Table 1: Predicted NMR Data for this compound (Note: This table is predictive and not based on published experimental data.)
| Atom | Technique | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |
|---|---|---|---|
| H (CH₃) | ¹H NMR | 0.8 - 1.2 | Triplet (t) |
| H (CH₂) | ¹H NMR | 1.3 - 1.7 | Multiplet (m) |
| H (CH-OH) | ¹H NMR | 3.6 - 4.1 | Multiplet (m) |
| H (Ar-H) | ¹H NMR | 6.8 - 7.2 | Multiplet (m) |
| H (OH) | ¹H NMR | Variable, broad | Singlet (s) |
| C (CH₃) | ¹³C NMR | 10 - 20 | N/A |
| C (CH₂) | ¹³C NMR | 30 - 45 | N/A |
| C (CH-OH) | ¹³C NMR | 65 - 75 | N/A |
| C (Ar-C) | ¹³C NMR | 110 - 160 (with C-F coupling) | N/A |
| F (C4) | ¹⁹F NMR | -130 to -140 | Triplet (t) |
Infrared (IR) and Mass Spectrometry (MS/HRMS) for Functional Group Identification and Molecular Formula Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the most characteristic absorption would be a broad band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. Other expected peaks would include C-H stretching vibrations from the aliphatic and aromatic parts of the molecule (around 3000-2850 cm⁻¹), C-O stretching (around 1250-1000 cm⁻¹), and strong absorptions corresponding to C-F stretching (typically in the 1350-1100 cm⁻¹ region). The aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range.
Mass Spectrometry (MS/HRMS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected. The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular formula (C₁₀H₁₁F₃O). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Common fragmentation patterns for this molecule would likely include the loss of a water molecule (M-18), cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage), leading to fragments such as [C₈H₈F₃]⁺ and [C₂H₅O]⁺.
Table 2: Predicted Spectroscopic Data for this compound (Note: This table is predictive and not based on published experimental data.)
| Technique | Feature | Predicted Value/Range |
|---|---|---|
| IR | O-H Stretch | 3600 - 3200 cm⁻¹ (broad) |
| IR | C-H Stretch (aliphatic) | 2970 - 2850 cm⁻¹ |
| IR | C=C Stretch (aromatic) | 1600 - 1450 cm⁻¹ |
| IR | C-F Stretch | 1350 - 1100 cm⁻¹ (strong) |
| HRMS | Molecular Formula | C₁₀H₁₁F₃O |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles within the molecule.
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. It would confirm the connectivity of the atoms and the substitution pattern on the phenyl ring. Furthermore, since the C-2 carbon is a stereocenter, the molecule is chiral. If a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration (R or S). This is often achieved using anomalous dispersion effects. The crystallographic data would also reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. Currently, there are no published crystal structures for this compound.
Q & A
Q. Q1: What are the recommended synthetic routes for 1-(3,4,5-Trifluorophenyl)butan-2-ol, and how can intermediates like 3,4,5-trifluoroacetophenone be optimized?
Methodological Answer: A common approach involves reducing the ketone precursor, 1-(3,4,5-trifluorophenyl)butan-2-one, using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The ketone can be synthesized via Friedel-Crafts acylation of 3,4,5-trifluorobenzene with butyryl chloride. Key parameters include reaction temperature (0–25°C) and stoichiometric control to minimize byproducts like over-alkylated species.
- Intermediate Optimization : For 3,4,5-trifluoroacetophenone (CAS 220141-73-1), purity is critical; recrystallization in methanol or chloroform (solubility: ~50 mg/mL at 25°C) is recommended .
- Characterization : Confirm intermediates via H/F NMR and GC-MS. The ketone’s molecular weight (174.12 g/mol) and boiling point (208.8°C) should align with literature .
Q. Q2: How do fluorine substituents influence the alcohol’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer: The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing electrophilic substitution rates. However, the butan-2-ol moiety’s secondary alcohol group remains susceptible to oxidation (e.g., with Jones reagent) or Mitsunobu reactions. Comparative studies with non-fluorinated analogs (e.g., phenylbutan-2-ol) show slower reaction kinetics in SN2 pathways due to steric and electronic effects.
- Experimental Design : Use kinetic assays (e.g., UV-Vis monitoring) to compare oxidation rates. Reference fluorinated benzyl alcohol analogs (e.g., 3,4,5-trifluorobenzyl alcohol, CAS 220227-37-2) for mechanistic insights .
Advanced Research Questions
Q. Q3: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer: Enantiomeric resolution can be attained via asymmetric reduction of the ketone using chiral catalysts:
- Catalysts : Noyori-type Ru complexes (e.g., (R)-BINAP-RuCl₂) or enzymatic methods (e.g., alcohol dehydrogenase with NADH cofactor).
- Conditions : Microwave-assisted catalysis (e.g., 50°C, 30 min) improves enantiomeric excess (ee >90%) by enhancing reaction homogeneity, as demonstrated in hydroboration studies with tris(3,4,5-trifluorophenyl)borane .
- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee.
Q. Q4: What computational methods predict the compound’s stability under varying pH or thermal conditions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the molecule’s behavior:
- Thermal Stability : Calculate bond dissociation energies (BDEs) for the C–F and C–O bonds. Experimental validation via TGA (decomposition onset >150°C) aligns with computed data.
- pH Effects : Molecular dynamics (MD) simulations in aqueous buffers predict protonation states and aggregation tendencies. Cross-reference with experimental solubility (e.g., logP ≈ 2.5) from fluorinated analogs .
Q. Q5: How can microwave irradiation enhance catalytic efficiency in derivatizing this alcohol for pharmaceutical intermediates?
Methodological Answer: Microwave-assisted synthesis accelerates reactions like esterification or etherification:
- Protocol : React this compound with acyl chlorides (e.g., acetyl chloride) under microwave irradiation (100 W, 80°C, 10 min). Yields improve by ~30% compared to conventional heating .
- Mechanistic Insight : Dielectric heating reduces activation energy, favoring nucleophilic attack at the alcohol’s β-position.
Data Contradiction Analysis
Q. Q6: Discrepancies in reported melting points for intermediates—how should researchers validate purity?
Methodological Answer: For 3,4,5-trifluoroacetophenone, literature melting points vary (e.g., 82–84°C vs. "N/A" in some sources). Resolve via:
Differential Scanning Calorimetry (DSC) : Measure exact melting ranges.
Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1%.
Cross-Reference : Compare with PubChem data (InChIKey: BTQOMZVQASIULU-UHFFFAOYSA-N) for structural confirmation .
Comparative Property Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
